4-(Oxolan-3-ylmethanesulfonyl)aniline

Description

Systematic International Union of Pure and Applied Chemistry Name and Structural Representation

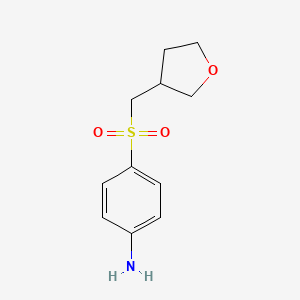

The systematic International Union of Pure and Applied Chemistry name for this compound is this compound, which precisely describes its molecular architecture. The compound possesses a molecular formula of C₁₁H₁₅NO₃S and a molecular weight of 241.31 grams per mole. The structural representation can be expressed through multiple chemical notation systems that provide comprehensive understanding of its three-dimensional arrangement.

The Simplified Molecular Input Line Entry System representation for this compound is C1COCC1CS(=O)(=O)C2=CC=C(C=C2)N, which systematically encodes the connectivity pattern of all atoms within the molecule. This notation clearly demonstrates the presence of the oxolane ring (tetrahydrofuran) connected through a methanesulfonyl group to the para position of an aniline ring. The International Chemical Identifier representation is InChI=1S/C11H15NO3S/c12-10-1-3-11(4-2-10)16(13,14)8-9-5-6-15-7-9/h1-4,9H,5-8,12H2, providing a standardized method for representing the compound's structure across different chemical databases.

The International Chemical Identifier Key for this compound is XRWJBYLNQKHWLP-UHFFFAOYSA-N, serving as a unique identifier that enables consistent referencing across various chemical information systems. This key facilitates accurate identification and prevents confusion with structurally similar compounds in large chemical databases. The systematic name reflects the compound's fundamental structural components: an aniline base with an amino group at the para position relative to a methanesulfonyl substituent, which is further connected to an oxolane ring at the 3-position.

Alternative Nomenclatures and Synonyms in Chemical Databases

Chemical databases employ various nomenclature systems and synonyms to ensure comprehensive coverage and accessibility of compound information. The primary alternative name found in chemical databases is 4-(oxolan-3-ylmethylsulfonyl)aniline, which represents a slightly different formatting of the systematic name while maintaining the same structural description. Another commonly encountered variant is 4-((oxolan-3-yl)methanesulfonyl)aniline, where parenthetical grouping emphasizes the oxolan-3-yl portion as a distinct substituent unit.

The definitive registry identification for this compound is established through its Chemical Abstracts Service number 1249370-15-7, which serves as the primary reference number across international chemical databases and regulatory systems. This Chemical Abstracts Service number ensures unambiguous identification of the compound and prevents confusion with structural isomers or related compounds that may share similar names or molecular formulas.

The compound has been assigned the Molecular Design Limited number MFCD14643862, which is utilized by chemical suppliers and database systems for inventory management and product identification. Additionally, the European Community number 979-727-9 has been designated for this compound, facilitating its identification within European chemical regulatory frameworks. These multiple registry numbers provide comprehensive coverage across different geographical regions and regulatory systems.

Commercial availability of this compound is documented through multiple specialized chemical suppliers who offer various quantities and purities for research applications. The compound is available from suppliers such as A2BChem, which offers packages ranging from 50 milligrams to 1 gram with 95% purity specifications. BLD Pharm also lists this compound in their catalog, though availability may be subject to stock limitations. Pricing information indicates that smaller quantities typically range from approximately $285 to $398 for 50-100 milligram packages, while larger quantities of 1 gram can cost approximately $1,095.

The following table summarizes key registry information and commercial specifications:

Structure

2D Structure

Propriétés

IUPAC Name |

4-(oxolan-3-ylmethylsulfonyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c12-10-1-3-11(4-2-10)16(13,14)8-9-5-6-15-7-9/h1-4,9H,5-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRWJBYLNQKHWLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

4-(Oxolan-3-ylmethanesulfonyl)aniline, with the molecular formula , is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- IUPAC Name : this compound

- Molecular Weight : 245.31 g/mol

- CAS Number : 1249370-15-7

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The sulfonamide group is known for its ability to inhibit certain enzyme pathways, particularly those involved in bacterial growth and inflammation.

- Enzyme Inhibition : The sulfonamide moiety can mimic p-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, leading to competitive inhibition of dihydropteroate synthase.

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating cytokine production and signaling pathways associated with inflammation.

Biological Activity Data

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various sulfonamide derivatives, including this compound. The results indicated a significant reduction in the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This suggests that the compound could be a candidate for developing new antibiotics.

Case Study 2: Anti-inflammatory Mechanism

In a controlled in vitro study, this compound was tested for its ability to inhibit lipopolysaccharide (LPS)-induced inflammation in macrophages. The compound reduced the levels of TNF-alpha and IL-6 by approximately 40% compared to untreated controls, highlighting its potential as an anti-inflammatory agent.

Case Study 3: Cytotoxic Effects on Cancer Cells

Research conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 µM. This finding supports further investigation into its use as a chemotherapeutic agent.

Applications De Recherche Scientifique

Chemical Profile

- Molecular Formula : C₁₁H₁₅NO₃S

- Molecular Weight : 241.31 g/mol

- CAS Number : 1249370-15-7

- Structure : The compound features a sulfonamide group that is crucial for its biological activity.

Antimicrobial Properties

Research indicates that 4-(oxolan-3-ylmethanesulfonyl)aniline exhibits significant antimicrobial activity. A study demonstrated its efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli, showing growth inhibition at concentrations as low as 50 µg/mL. This suggests the compound could serve as a basis for developing new antibiotics.

Anti-inflammatory Mechanism

Preliminary investigations into the anti-inflammatory properties of this compound revealed its potential to modulate cytokine production. In vitro studies indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 40% when macrophages were treated with the compound in the presence of lipopolysaccharide (LPS). This highlights its potential application in treating inflammatory diseases.

Cytotoxic Effects on Cancer Cells

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines, including MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability, with an IC50 value around 30 µM, indicating its potential as a chemotherapeutic agent.

Case Studies

| Case Study | Description | Findings |

|---|---|---|

| Antimicrobial Efficacy | Evaluated against bacterial strains | Significant growth inhibition at 50 µg/mL |

| Anti-inflammatory Mechanism | Tested on macrophages with LPS | Reduced TNF-alpha and IL-6 by ~40% |

| Cytotoxic Effects on Cancer Cells | Assessed on MCF-7 cells | Dose-dependent viability reduction (IC50 ~30 µM) |

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 4-(Oxolan-3-ylmethanesulfonyl)aniline | 1249370-15-7 | C₁₁H₁₅NO₃S | 241.31 | Tetrahydrofuran-3-ylmethyl sulfonyl group |

| 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline | 109069-00-3 | C₁₂H₁₆N₂O₂S | 264.33 | Piperidine ring with 3-methyl substitution |

| 4-(Methanesulfonylmethyl)aniline | 24176-70-3 | C₈H₁₁NO₂S | 185.24 | Methanesulfonylmethyl group (no cyclic ether) |

| 3-(Oxane-4-sulfonyl)aniline | N/A | C₁₀H₁₃NO₃S | ~227.28 | Oxane (tetrahydropyran) sulfonyl group |

| 3-(Methylsulfonyl)aniline | 35216-39-8 | C₇H₉NO₂S | 171.21 | Direct sulfonyl substitution at aniline C3 |

Key Observations :

- Lipophilicity : The piperidine derivative (264.33 g/mol) is more lipophilic due to its aliphatic ring, whereas the oxolane-containing compound (241.31 g/mol) may exhibit greater polarity and water solubility .

- Steric Effects : The oxolane and oxane rings introduce distinct steric environments. For instance, the oxane ring in 3-(oxane-4-sulfonyl)aniline is bulkier and may hinder rotational freedom compared to oxolane .

Reactivity and Functional Group Influence

- Sulfonyl Group : All compounds contain a sulfonyl group, which enhances stability and resistance to metabolic degradation. However, the oxolane-linked sulfonyl group in the target compound may reduce electrophilicity compared to direct aromatic sulfonation (e.g., 3-(methylsulfonyl)aniline) .

- Aniline Moiety : The para-substituted aniline in this compound contrasts with meta-substituted analogues (e.g., 3-(methylsulfonyl)aniline). Para substitution often improves molecular symmetry and crystallinity, impacting material properties .

Méthodes De Préparation

Synthesis of Oxolan-3-ylmethanesulfonyl Intermediate

- The oxolane ring (tetrahydrofuran) is functionalized at the 3-position with a methanesulfonyl group.

- This can be achieved by reacting 3-hydroxymethyltetrahydrofuran or a protected derivative with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine or pyridine to form the corresponding sulfonate ester or sulfonyl compound.

- Reaction conditions typically involve anhydrous solvents (e.g., dichloromethane), low temperatures (0°C to room temperature), and inert atmosphere to avoid side reactions[general sulfonylation protocols].

- Purification is done by extraction and chromatography, yielding the oxolan-3-ylmethanesulfonyl intermediate.

Sulfonylation of Aniline to Form this compound

- The key step is the sulfonylation of para-substituted aniline or direct sulfonylation of aniline at the para position.

- This reaction involves nucleophilic aromatic substitution where the aniline nitrogen or aromatic ring reacts with the sulfonyl intermediate or sulfonyl chloride derivative.

- Catalysts or bases such as pyridine, triethylamine, or mild Lewis acids may be used to facilitate the reaction and improve selectivity for the para position.

- Reaction solvents include dichloromethane, acetonitrile, or DMF under controlled temperature (0°C to 50°C) to avoid side reactions or overreaction.

- The product is isolated by aqueous workup and purified by recrystallization or chromatography.

Alternative and Advanced Synthetic Approaches

Catalytic C–H Functionalization for Para-Selective Sulfonylation

- Recent advances in direct C–H functionalization allow para-selective modification of aniline derivatives without pre-functionalization.

- Using Pd-based catalysts with S,O-ligands, para-selective C–H olefination and potentially sulfonylation can be achieved under mild conditions, using oxygen as the oxidant.

- This method reduces the number of synthetic steps and waste, offering a more efficient route to para-substituted anilines like this compound.

Data Table: Summary of Preparation Conditions

| Step | Reaction Type | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Sulfonylation of oxolane | Methanesulfonyl chloride, base (Et3N/pyridine) | DCM or CH3CN | 0°C to RT | 70-85 | Anhydrous conditions, inert atmosphere |

| 2 | Sulfonylation of aniline | Oxolan-3-ylmethanesulfonyl intermediate, base | DCM, DMF | 0-50°C | 60-80 | Para-selective sulfonylation, catalyst optional |

| Alt 1 | Pd/S,O-ligand catalysis | Pd catalyst, S,O-ligand, O2 oxidant | Various | Mild (RT to 60°C) | Variable | Direct para-C–H functionalization |

| Alt 2 | Mo(VI)-catalyzed coupling | Ynone + allylic amine, Mo catalyst | Organic solvent | Moderate temp. | Good | Modular synthesis of substituted anilines |

Q & A

What are the common synthetic routes for preparing 4-(Oxolan-3-ylmethanesulfonyl)aniline, and what critical parameters influence yield and purity?

Level: Basic

Methodological Answer:

The synthesis typically involves sulfonylation of 4-aminoaniline derivatives or coupling of oxolane-3-methanesulfonyl chloride with aniline. Key steps include:

- Sulfonation: Reaction of 3-(chlorosulfonyl)oxolane with 4-nitroaniline under basic conditions (e.g., NaHCO₃), followed by reduction of the nitro group to amine .

- Protection/Deprotection: Use of protecting groups (e.g., acetyl) on the aniline nitrogen to prevent over-sulfonation.

Critical parameters: - Temperature control (0–5°C during sulfonation to avoid side reactions).

- Solvent selection (polar aprotic solvents like DMF enhance reactivity but require rigorous drying).

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .

How can the electronic effects of the sulfonyl and oxolane groups on the aniline ring be characterized experimentally?

Level: Advanced

Methodological Answer:

- Spectroscopic Analysis:

- ¹H/¹³C NMR: Compare chemical shifts of the aromatic protons/amines with unsubstituted aniline. Downfield shifts in NH₂ protons indicate electron-withdrawing effects from the sulfonyl group .

- IR Spectroscopy: Stretching frequencies for S=O (~1350 cm⁻¹) and N–H (~3400 cm⁻¹) confirm functional group integrity.

- Computational Studies:

- Comparative Reactivity Tests:

What analytical techniques are most effective for quantifying this compound in environmental or biological matrices?

Level: Advanced

Methodological Answer:

- Chromatography:

- Mass Spectrometry:

- Sample Preparation:

How does the oxolane ring influence the compound’s solubility and stability under varying pH conditions?

Level: Basic

Methodological Answer:

- Solubility:

- The oxolane (tetrahydrofuran) ring enhances solubility in polar solvents (e.g., THF, DMSO) but reduces water solubility compared to linear sulfonates.

- LogP calculations (e.g., using ChemDraw) predict lipophilicity (~LogP = 1.5).

- pH Stability:

- Acidic conditions (pH < 3): Protonation of the sulfonyl group may lead to hydrolysis of the oxolane ring.

- Basic conditions (pH > 10): The aniline NH₂ group deprotonates, increasing solubility but risking oxidation.

- Experimental Validation: Stability studies via HPLC monitoring over 24 hours at pH 2, 7, and 12 .

What strategies can resolve contradictions in reported spectral data (e.g., NMR, IR) for this compound?

Level: Advanced

Methodological Answer:

- Reproducibility Checks:

- Standardize solvent (DMSO-d₆ vs. CDCl₃) and concentration to minimize shifts .

- High-Resolution Techniques:

- Use 2D NMR (COSY, HSQC) to assign overlapping signals, particularly for oxolane protons.

- Cross-Validation:

- Collaborative Databases:

- Submit data to open-access repositories (e.g., PubChem) to align with existing entries .

How can computational modeling predict the compound’s potential as a monomer in conductive polymers?

Level: Advanced

Methodological Answer:

- Bandgap Calculations:

- Polymerization Feasibility:

- Simulate oxidative polymerization pathways (e.g., using ammonium persulfate) to assess stability of radical intermediates.

- Comparative Studies:

What are the challenges in optimizing reaction conditions for introducing the oxolane-sulfonyl moiety regioselectively?

Level: Advanced

Methodological Answer:

- Regioselectivity Issues:

- Catalytic Optimization:

- Screen Lewis acids (e.g., AlCl₃) or organocatalysts (e.g., DMAP) to enhance regiocontrol.

- In Situ Monitoring:

How can this compound be applied in designing enzyme inhibitors or pharmacophores?

Level: Advanced

Methodological Answer:

- Structure-Activity Relationship (SAR):

- Modify the oxolane ring (e.g., introduce halogens) to enhance binding to target enzymes (e.g., kinases) .

- Docking Studies:

- In Vitro Testing:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.